molecular formula C10H7Cl2NO B1350445 5-(Chloromethyl)-3-(4-chlorophenyl)isoxazole CAS No. 5301-02-0

5-(Chloromethyl)-3-(4-chlorophenyl)isoxazole

Cat. No. B1350445
CAS RN: 5301-02-0
M. Wt: 228.07 g/mol
InChI Key: NSPBTJFAUPZOHK-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-3-(4-chlorophenyl)isoxazole, also known as CMCPI, is an organic compound with a unique structure and properties. It has been studied extensively in recent years due to its potential applications in various fields.

Scientific Research Applications

  • Tautomerism and Basicity Studies :

    • Isoxazole derivatives, such as 5-hydroxyisoxazoles and isoxazol-5-ones, have been studied for their tautomeric forms and basicity. These compounds exhibit different forms depending on the polarity of the solvent, which could be significant in understanding their chemical behavior and potential applications (Boulton & Katritzky, 1961).
  • Pharmacological Potential :

    • Some isoxazole derivatives, including those with chlorophenyl groups, have shown myolytic activity. This suggests their potential use in developing muscle relaxants or other pharmacological agents (Arena, Manna, Stein, & Parente, 1975).
  • Synthesis and Bioactivity in Cancer Research :

    • Isoxazole and isothiazole derivatives, created through reactions with chloromethyl isoxazole, have shown synergetic effects when used with certain antitumor drugs. This indicates their potential application in enhancing cancer treatment efficacy (Kletskov et al., 2018).
  • Heterocyclic Compound Synthesis :

    • The synthesis of various isoxazole derivatives, including those with chlorophenyl groups, has been a focus of research. These compounds are valuable in organic chemistry for their diverse applications, ranging from pharmaceuticals to agrochemicals (Popat, Nimavat, Kachhadia, & Joshi, 2004).
  • Development of Antitubercular and Antimicrobial Agents :

    • Research has been conducted on the antitubercular and antimicrobial activities of isoxazole derivatives. These findings contribute to the search for new and effective treatments against various bacterial infections (Mirzaei, Tabrizi, & Edjlali, 2008).

properties

IUPAC Name

5-(chloromethyl)-3-(4-chlorophenyl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2NO/c11-6-9-5-10(13-14-9)7-1-3-8(12)4-2-7/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSPBTJFAUPZOHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=C2)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30377272
Record name 5-(Chloromethyl)-3-(4-chlorophenyl)-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Chloromethyl)-3-(4-chlorophenyl)isoxazole

CAS RN

5301-02-0
Record name 5-(Chloromethyl)-3-(4-chlorophenyl)-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
HG Sen, D Seth, UN Joshi… - Journal of Medicinal …, 1966 - ACS Publications
Isoxazoles have been reported to possess diverse biological activities1 but to date there is no reference, in the literature, to any isoxazole having anthelmintic activity. In our continuing …
Number of citations: 17 pubs.acs.org
R Khalifeh, F Shahriarpour, H Sharghi… - Journal of the Iranian …, 2018 - Springer
In this paper, we introduced pyridinyl benzimidazol (PBI) as an easy-to-handle and bidentate N-chelating ligand that promote clean synthesis of 3,5-disubstituted isoxazoles in the …
Number of citations: 16 link.springer.com
EV Kondrashov, NS Shatokhina - Chemistry of Heterocyclic Compounds, 2019 - Springer
A one-pot synthesis of 3-substituted 5-chloromethylisoxazoles from available starting aldoximes and 2,3-dichloro-1-propene, serving both as a solvent and reagent, is proposed. Excess …
Number of citations: 10 link.springer.com
E Chang, VK Jain - Journal of Medicinal Chemistry, 1966 - ACS Publications
Results In alltestosteroxysilanes, infrared absorption spectra showed elimination of the stretching frequency at 3500 cm-1 as a result of substitution of the C-17 ß-group, and the …
Number of citations: 39 pubs.acs.org

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